Molecular Weight and Oxidation State Differentiation: 4,5-Dihydro-1H-imidazole-2-sulfonic acid Versus Aromatic 1H-Imidazole-2-sulfonic acid
4,5-Dihydro-1H-imidazole-2-sulfonic acid (C₃H₆N₂O₃S, MW 150.16 g/mol) differs from the fully aromatic 1H-imidazole-2-sulfonic acid (C₃H₄N₂O₃S, MW 148.14 g/mol) by the addition of two hydrogen atoms, corresponding to saturation of the C4–C5 double bond while retaining the C=N imine functionality at the 2-position . This partial hydrogenation yields a molecular weight increase of 2.02 g/mol (1.36% difference) and fundamentally alters the electronic character of the ring system . The dihydro form exhibits a predicted density of 1.89 ± 0.1 g/cm³ and a predicted pKa of 9.71 ± 0.40 .
| Evidence Dimension | Molecular weight and oxidation state |
|---|---|
| Target Compound Data | C₃H₆N₂O₃S; MW = 150.16 g/mol; partially hydrogenated (one C=C bond reduced) |
| Comparator Or Baseline | 1H-Imidazole-2-sulfonic acid (CAS 53744-47-1): C₃H₄N₂O₃S; MW = 148.14 g/mol; fully aromatic imidazole ring |
| Quantified Difference | ΔMW = +2.02 g/mol (+1.36%); oxidation state difference of two hydrogen atoms |
| Conditions | Calculated molecular formula and exact mass from chemical structure; no experimental conditions applicable |
Why This Matters
This structural distinction governs which synthetic transformations are accessible: the dihydro form retains the reactive C=N electrophilic center required for amidine-forming condensations with amines, while the aromatic analog lacks the requisite electrophilicity for many imidazoline-targeted reactions .
